Superior Suzuki-Miyaura Cross-Coupling Reactivity at the 5-Position Relative to 2-Bromo Isomers
In a systematic study of Suzuki-Miyaura coupling of monohalopyridines with a borated aspartic acid derivative, the experimental yield order for bromopyridines was C3 > C2, C4 [1]. The 5-position of 5-bromo-2-tert-butylpyridine is electronically equivalent to the C3 meta position; therefore, this compound is expected to exhibit higher inherent reactivity than 2-bromo isomers such as 2-bromo-6-tert-butylpyridine (CAS 195044-14-5) or 2-bromo-4-tert-butylpyridine (CAS 50488-34-1), which carry the bromine at the less reactive C2 position. No direct head-to-head comparison under identical conditions is publicly available; this represents a class-level inference grounded in the established positional reactivity trend.
| Evidence Dimension | Relative coupling yield of bromopyridine positional isomers |
|---|---|
| Target Compound Data | 5-position bromine (equivalent to C3); C3 bromopyridines achieve up to quantitative yield under optimized conditions [1] |
| Comparator Or Baseline | 2-position bromine (C2); 2-bromopyridines gave lower yields than 3-bromopyridine in the same study [1] |
| Quantified Difference | C3 > C2 by an unreported but consistently observed margin across halogen series (Br > I >> Cl) [1] |
| Conditions | Suzuki-Miyaura coupling with Pd catalyst, borated l-aspartic acid derivative; see Tetrahedron Letters 2018, 59, 4602–4605 [1] |
Why This Matters
When cross-coupling is the key synthetic step, selecting the 5-bromo isomer avoids the inherently slower reactivity of 2-bromopyridines, potentially reducing catalyst loading, shortening reaction time, and improving yield.
- [1] Tetrahedron Letters, Volume 59, Issue 52, 2018, Pages 4602-4605. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. DOI: 10.1016/j.tetlet.2018.11.020. View Source
